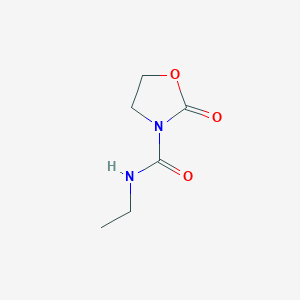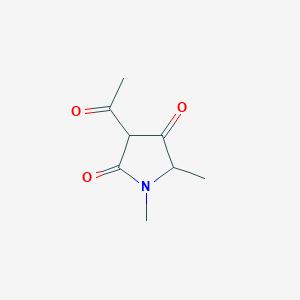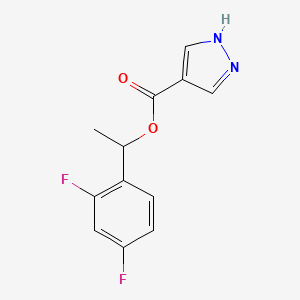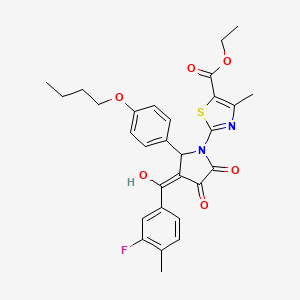![molecular formula C11H11NO2 B12871761 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethylphenol with an appropriate nitrile or amide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of products.
科学的研究の応用
1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(Benzo[d]oxazol-2-yl)ethanone
- 1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone
- 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone
Comparison
1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone is unique due to the presence of the ethyl group at the 2-position of the benzoxazole ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For example, the ethyl group may enhance lipophilicity, affecting the compound’s ability to penetrate cell membranes and interact with biological targets.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
1-(2-ethyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-3-10-12-11-8(7(2)13)5-4-6-9(11)14-10/h4-6H,3H2,1-2H3 |
InChIキー |
FBDXRIZXFOFROZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=CC=C2O1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)


![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)


![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)


